N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide
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Overview
Description
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide is a heterocyclic compound that features an imidazole ring fused to a pyrimidine ring, with a picolinamide moiety attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide typically involves the construction of the imidazole and pyrimidine rings followed by their fusion and subsequent attachment of the picolinamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the imidazole ring can be synthesized through the condensation of glyoxal and ammonia, while the pyrimidine ring can be formed via the Biginelli reaction .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Catalytic processes, such as palladium-catalyzed cross-coupling reactions, are often employed to facilitate the formation of the desired heterocyclic structure .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives .
Scientific Research Applications
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide involves its interaction with specific molecular targets. The imidazole and pyrimidine rings enable the compound to bind to enzymes and receptors, thereby modulating their activity. This binding can inhibit or activate various biochemical pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic structures such as:
- N-(2-(1H-imidazol-1-yl)pyridine-3-yl)picolinamide
- N-(2-(1H-imidazol-1-yl)benzimidazole-5-yl)picolinamide
- N-(2-(1H-imidazol-1-yl)quinazoline-4-yl)picolinamide
Uniqueness
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide is unique due to its specific combination of imidazole and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
N-(2-imidazol-1-ylpyrimidin-5-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O/c20-12(11-3-1-2-4-15-11)18-10-7-16-13(17-8-10)19-6-5-14-9-19/h1-9H,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMRFQHDXQKSHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CN=C(N=C2)N3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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